molecular formula C15H23NO B290304 N-(2-methylphenyl)-2-propylpentanamide

N-(2-methylphenyl)-2-propylpentanamide

货号: B290304
分子量: 233.35 g/mol
InChI 键: SADLGVPJJBVJCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Methylphenyl)-2-propylpentanamide is a synthetic compound structurally derived from valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic drug. The compound features a 2-methylphenyl group attached to the pentanamide backbone, which may influence its solubility, metabolic stability, and target affinity compared to hydroxyl- or heterocyclic-substituted analogs .

属性

分子式

C15H23NO

分子量

233.35 g/mol

IUPAC 名称

N-(2-methylphenyl)-2-propylpentanamide

InChI

InChI=1S/C15H23NO/c1-4-8-13(9-5-2)15(17)16-14-11-7-6-10-12(14)3/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,16,17)

InChI 键

SADLGVPJJBVJCT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1C

规范 SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1C

产品来源

United States

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(2-methylphenyl)-2-propylpentanamide and its analogs:

Compound Substituent Group Target/Mechanism Key Properties
N-(2-Methylphenyl)-2-propylpentanamide 2-Methylphenyl Hypothesized HDAC inhibition Likely low water solubility; improved metabolic stability vs. hydroxyl analogs (inferred)
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) 2-Hydroxyphenyl HDAC1 inhibitor (IC50 in μM) Poor water solubility; CYP2C11-mediated metabolism
VPZ (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) 5-Ethyl-thiadiazolyl GABA modulation Enhances GABA levels in rat brain; potential antiepileptic use
N-(2-Phenylethyl)-2-propylpentanamide 2-Phenylethyl Undisclosed Higher lipophilicity (MW: 247.38)

Key Observations :

  • Pharmacological Targets : HO-AAVPA and VPZ demonstrate divergent mechanisms—HDAC inhibition versus GABA modulation—highlighting how substituent groups dictate target specificity .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison
Compound Solubility Metabolic Pathway Bioavailability (Inferred)
N-(2-Methylphenyl)-2-propylpentanamide Low (hydrophobic aryl) Likely CYP450 oxidation Moderate (untested)
HO-AAVPA Poor aqueous solubility CYP2C11-mediated biotransformation Low (requires nanoformulations)
VPZ Moderate (heterocyclic) Undisclosed High (brain-penetrant)

Notes:

  • HO-AAVPA’s poor solubility necessitates delivery systems like PAMAM-G4 dendrimers for therapeutic efficacy .
  • VPZ’s thiadiazole moiety may enhance blood-brain barrier penetration, making it suitable for neurological applications .
Anticancer Activity:
  • HO-AAVPA : Demonstrates potent antiproliferative effects in triple-negative breast cancer (TNBC) cells (IC50 ~μM range), outperforming VPA (IC50 ~mM range) .
  • The methyl group may reduce hepatotoxicity compared to VPA .
Neuroactive Potential:
  • VPZ : Increases GABA levels in rat brains, indicating utility in epilepsy or anxiety disorders .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。